molecular formula C22H15NO3 B5064303 2-Naphthyl-2-oxoethyl quinoline-2-carboxylate

2-Naphthyl-2-oxoethyl quinoline-2-carboxylate

Cat. No.: B5064303
M. Wt: 341.4 g/mol
InChI Key: JGXPUYUCYSJVAR-UHFFFAOYSA-N
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Description

2-Naphthyl-2-oxoethyl quinoline-2-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Properties

IUPAC Name

(2-naphthalen-1-yl-2-oxoethyl) quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO3/c24-21(18-10-5-8-15-6-1-3-9-17(15)18)14-26-22(25)20-13-12-16-7-2-4-11-19(16)23-20/h1-13H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXPUYUCYSJVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)COC(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Naphthyl-2-oxoethyl quinoline-2-carboxylate can be achieved through various synthetic routes. One common method involves the intermolecular addition of an alkyne onto imines, followed by intermolecular ring closure through arylation. This process typically employs catalysts such as copper(II) triflate (Cu(OTf)2), copper(II) acetate (Cu(OAc)2), or copper(II) acetylacetonate (Cu(acac)2) under controlled reaction conditions . Industrial production methods may involve one-pot reactions, solvent-free conditions, or the use of recyclable catalysts to enhance efficiency and sustainability .

Chemical Reactions Analysis

2-Naphthyl-2-oxoethyl quinoline-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified quinoline derivatives with altered functional groups .

Mechanism of Action

The mechanism of action of 2-Naphthyl-2-oxoethyl quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline moiety allows it to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, quinoline derivatives are known to inhibit the enzyme topoisomerase, which is essential for DNA replication and cell division . This inhibition can result in the suppression of bacterial and cancer cell growth . The naphthyl group in the compound may also contribute to its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

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